molecular formula C10H12F6NiO6 B083650 Nickel;1,1,1-trifluoropentane-2,4-dione CAS No. 14324-83-5

Nickel;1,1,1-trifluoropentane-2,4-dione

Cat. No.: B083650
CAS No.: 14324-83-5
M. Wt: 400.8824992
InChI Key: NSBLEPCFUAPGMK-UHFFFAOYSA-N
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Description

Nickel;1,1,1-trifluoropentane-2,4-dione, also known as nickel(II) trifluoroacetylacetonate, is a coordination compound where nickel is complexed with 1,1,1-trifluoropentane-2,4-dione. This compound is of significant interest due to its unique chemical properties and applications in various fields, including catalysis and material science.

Scientific Research Applications

Nickel;1,1,1-trifluoropentane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action involves the metal ion reacting exclusively with the enol tautomer of the β-diketone . The keto-tautomer is inert in all instances .

Safety and Hazards

This compound is toxic if swallowed, flammable, and can cause skin, eye, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to keep away from sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nickel;1,1,1-trifluoropentane-2,4-dione typically involves the reaction of nickel(II) salts with 1,1,1-trifluoropentane-2,4-dione in an aqueous or organic solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete complexation. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Nickel;1,1,1-trifluoropentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as water, ethanol, or acetone under controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nickel(III) complexes, while reduction reactions may produce nickel(I) complexes. Substitution reactions result in the formation of new nickel complexes with different ligands .

Comparison with Similar Compounds

Nickel;1,1,1-trifluoropentane-2,4-dione can be compared with other similar compounds, such as:

    Nickel(II) acetylacetonate: Similar in structure but with different ligands, leading to variations in chemical properties and applications.

    Nickel(II) hexafluoroacetylacetonate: Contains a hexafluoroacetylacetonate ligand, which imparts different reactivity and stability.

    Nickel(II) trifluoroacetate: Another fluorinated nickel complex with distinct properties and uses.

Properties

IUPAC Name

nickel;1,1,1-trifluoropentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBLEPCFUAPGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F6NiO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14324-83-5
Record name NSC174292
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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